molecular formula C13H20N6O2 B6783525 3-(2-Methyl-1,2,4-triazol-3-yl)-4-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]morpholine

3-(2-Methyl-1,2,4-triazol-3-yl)-4-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]morpholine

Cat. No.: B6783525
M. Wt: 292.34 g/mol
InChI Key: XSIJHZZUFHXPHF-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,2,4-triazol-3-yl)-4-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]morpholine is a complex organic compound featuring a morpholine ring substituted with a 2-methyl-1,2,4-triazol-3-yl group and a 5-propan-2-yl-1,2,4-oxadiazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core morpholine structure. One common approach is to react morpholine with appropriate halides or esters to introduce the triazole and oxadiazole moieties. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using hydride donors like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different alkylated or acylated derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Material Science: The compound's unique structure makes it suitable for use in the design of new materials with specific properties.

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

  • 1,2,4-Triazole derivatives: These compounds share the triazole ring and are used in various pharmaceutical applications.

  • Oxadiazole derivatives: These compounds contain the oxadiazole ring and are known for their biological activities.

Uniqueness: 3-(2-Methyl-1,2,4-triazol-3-yl)-4-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]morpholine is unique due to its specific substitution pattern, which can lead to distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)-4-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2/c1-9(2)13-16-11(17-21-13)6-19-4-5-20-7-10(19)12-14-8-15-18(12)3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIJHZZUFHXPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CN2CCOCC2C3=NC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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